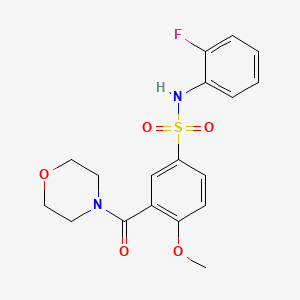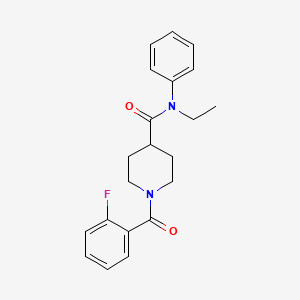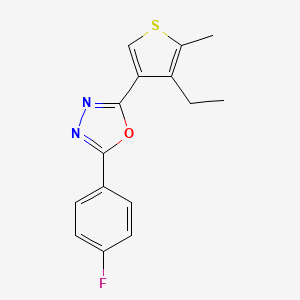![molecular formula C27H36N2O3S B4631971 (4-Benzylpiperidin-1-yl){1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B4631971.png)
(4-Benzylpiperidin-1-yl){1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone
Vue d'ensemble
Description
(4-Benzylpiperidin-1-yl){1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone is a complex organic compound that features a piperidine ring system substituted with a benzyl group and a sulfonyl group
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Benzylpiperidin-1-yl){1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl){1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides.
Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and strong bases like sodium hydride are frequently employed.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Sulfides, thiols.
Substitution: Various substituted piperidine derivatives.
Mécanisme D'action
The mechanism of action of (4-Benzylpiperidin-1-yl){1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone involves its interaction with specific molecular targets. The benzyl and sulfonyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Benzylpiperidin-1-yl)methanone: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
(4-Benzylpiperidin-1-yl){1-[(2,4,6-trimethylphenyl)sulfonyl]ethanone: Similar structure but with an ethanone group instead of methanone, affecting its chemical properties.
Uniqueness
The presence of both the benzyl and sulfonyl groups in (4-Benzylpiperidin-1-yl){1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone makes it unique in its reactivity and potential applications. These functional groups provide a balance of stability and reactivity, making the compound versatile for various scientific and industrial applications.
Propriétés
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O3S/c1-20-17-21(2)26(22(3)18-20)33(31,32)29-15-11-25(12-16-29)27(30)28-13-9-24(10-14-28)19-23-7-5-4-6-8-23/h4-8,17-18,24-25H,9-16,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUDNESYYZREHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4631902.png)

![4-chloro-3-({[(2E)-3-(3-nitrophenyl)prop-2-enoyl]carbamothioyl}amino)benzoic acid](/img/structure/B4631911.png)
![5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B4631919.png)
![N-[2-(butylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B4631925.png)
![METHYL 5-METHYL-2-({[4-(2-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE](/img/structure/B4631940.png)
![3-(3,5-DINITROBENZAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE](/img/structure/B4631943.png)
![ETHYL 2-[4-(2-FURYLCARBONYL)PIPERAZINO]-2-OXOACETATE](/img/structure/B4631953.png)

![ETHYL ({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE](/img/structure/B4631962.png)

![(3aR,7aS)-2-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4631974.png)
![4-[(5-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B4631982.png)
![N-(4-fluorophenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4631984.png)
